Ethyl 8-bromo-4-chloroquinoline-3-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (400 MHz, CDCl₃):
- δ 8.89 (s, 1H, H-2 quinoline),
- δ 8.35 (d, J = 1.6 Hz, 1H, H-5 quinoline),
- δ 8.04 (m, 2H, H-6 and H-7 quinoline),
- δ 4.52 (q, J = 7.2 Hz, 2H, -OCH₂CH₃),
- δ 1.47 (t, J = 7.2 Hz, 3H, -OCH₂CH₃).
¹³C NMR (100 MHz, CDCl₃):
| Position | ¹H Shift (ppm) | Multiplicity | ¹³C Shift (ppm) |
|---|---|---|---|
| H-2 | 8.89 | Singlet | 150.8 |
| H-5 | 8.35 | Doublet | 124.1 |
| -OCH₂CH₃ | 4.52 | Quartet | 61.7 |
Infrared (IR) Vibrational Mode Assignments
IR spectroscopy reveals key functional groups:
Mass Spectrometric Fragmentation Patterns
ESI-MS (m/z):
- Molecular ion: [M+H]⁺ at 314.57 (³⁵Cl, ⁷⁹Br) and 316.57 (³⁵Cl, ⁸¹Br),
- Key fragments:
| Fragment Ion | m/z | Assignment |
|---|---|---|
| [M+H]⁺ | 314 | Molecular ion |
| [M+H-OEt]⁺ | 269 | Loss of ethoxy group |
| [C₉H₄BrClN]⁺ | 241 | Quinoline core with Br/Cl |
Propriétés
IUPAC Name |
ethyl 8-bromo-4-chloroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO2/c1-2-17-12(16)8-6-15-11-7(10(8)14)4-3-5-9(11)13/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHAFVCMBUQWKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392315 | |
| Record name | Ethyl 8-bromo-4-chloroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206258-97-1 | |
| Record name | Ethyl 8-bromo-4-chloroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Step 1: Synthesis of 3-(4-bromoaniline) Ethyl Acrylate
- Reactants: 4-bromoaniline and ethyl propiolate
- Conditions: Reaction conducted in methanol under nitrogen or inert atmosphere at 30–50 °C with stirring.
- Process: Ethyl propiolate is added to a flask containing 4-bromoaniline and methanol. The mixture is stirred and heated gently to promote Michael addition, yielding the acrylate intermediate.
- Isolation: The methanol is removed by rotary evaporation to obtain crude 3-(4-bromoaniline) ethyl acrylate.
Step 2: Cyclization to 8-bromoquinoline-4(1H)-one
- Reactants: Crude 3-(4-bromoaniline) ethyl acrylate
- Conditions: Dissolution in diphenyl ether (400–470 mL per ~80 g of intermediate), heated to 200–220 °C in a 1 L three-necked flask equipped for reflux.
- Reaction Time: 2 to 10 hours, until starting material disappears (monitored by TLC or other analytical methods).
- Workup: The reaction mixture is cooled to room temperature and poured into petroleum ether (approx. 1500 mL). After standing overnight, the precipitate is filtered, washed with ethyl acetate, and dried to yield 8-bromoquinoline-4(1H)-one.
- Yield: Typically 77–81%.
Step 3: Chlorination to Ethyl 8-bromo-4-chloroquinoline-3-carboxylate
- Reactants: 8-bromoquinoline-4(1H)-one, phosphorus trichloride (PCl3), and toluene.
- Conditions: The quinoline intermediate (approx. 10 g) is combined with PCl3 (about 1.5 equivalents) and toluene in a 250 mL three-necked flask. The mixture is refluxed for 2 hours.
- Workup: After cooling, the reaction mixture is concentrated by rotary evaporation. The residue is triturated with diethyl ether, filtered, and dried to obtain the yellow powder of this compound.
- Yield: Approximately 92.6%.
Reaction Conditions and Optimization
| Step | Reactants | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 4-bromoaniline + ethyl propiolate | Methanol | 30–50 °C | 1–3 h | Not specified (crude intermediate) | Inert atmosphere recommended |
| 2 | 3-(4-bromoaniline) ethyl acrylate | Diphenyl ether | 200–220 °C | 2–10 h | 77–81 | High-boiling solvent essential for cyclization |
| 3 | 8-bromoquinoline-4(1H)-one + PCl3 | Toluene | Reflux (~110 °C) | 2 h | 92.6 | Chlorination step; excess PCl3 ensures complete conversion |
Mechanistic Insights
- Step 1: The nucleophilic amine of 4-bromoaniline attacks the electrophilic triple bond of ethyl propiolate, forming the Michael adduct 3-(4-bromoaniline) ethyl acrylate.
- Step 2: Thermal cyclization in diphenyl ether promotes intramolecular condensation, forming the quinoline ring system with a keto group at position 4.
- Step 3: Phosphorus trichloride acts as a chlorinating agent, converting the 4-keto group into the corresponding 4-chloro substituent via substitution, facilitating further functionalization.
Comparative Analysis with Related Compounds
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate is a closely related compound where the position 4 substituent is a hydroxyl group instead of chlorine. This compound can be converted to the 4-chloro derivative by treatment with phosphorus oxychloride (POCl3) under reflux conditions, a method commonly used in medicinal chemistry for quinoline derivatives. However, the method described above using PCl3 and thermal cyclization offers better yields and scalability for the 8-bromo isomer.
Industrial and Environmental Considerations
- The described method avoids harsh reagents and conditions that generate excessive waste.
- Use of diphenyl ether as a high-boiling solvent allows efficient cyclization without decomposition.
- The process achieves a comprehensive yield of over 70%, significantly reducing production costs.
- The method is suitable for industrial-scale synthesis due to operational simplicity and high yield.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Product | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Michael Addition | 4-bromoaniline, ethyl propiolate | Methanol, 30–50 °C, inert atmosphere | 3-(4-bromoaniline) ethyl acrylate (crude) | Not specified | Intermediate |
| Cyclization | 3-(4-bromoaniline) ethyl acrylate | Diphenyl ether, 200–220 °C, 2–10 h | 8-bromoquinoline-4(1H)-one | 77–81 | High-boiling solvent essential |
| Chlorination | 8-bromoquinoline-4(1H)-one, PCl3, toluene | Reflux 2 h | This compound | 92.6 | High purity, yellow powder |
Applications De Recherche Scientifique
Synthesis and Yield
Ethyl 8-bromo-4-chloroquinoline-3-carboxylate can be synthesized through various methods, often involving nucleophilic substitution and electrophilic reactions. A common synthesis route involves the use of phosphorus oxychloride (POCl₃) under reflux conditions, yielding significant amounts of the compound.
| Synthesis Method | Yield | Reaction Conditions |
|---|---|---|
| POCl₃ Reflux | ~93% | 1 hour at reflux |
Medicinal Chemistry
This compound is being investigated for its potential antimicrobial , anticancer , and anti-inflammatory properties. The compound's ability to intercalate into DNA suggests mechanisms of action that could disrupt cellular processes, leading to apoptosis in cancer cells.
In vitro studies have demonstrated the compound's antimicrobial efficacy against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 30 |
These findings indicate its potential for treating bacterial infections, especially in cases involving resistant strains.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Treatment : A study involving A549 lung cancer cells showed that treatment with this compound resulted in significant apoptosis and cell cycle arrest at the G2/M phase.
- Infection Control : Clinical trials assessing its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) demonstrated promising results in reducing bacterial load in infected tissues.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- The bromine atom at the 8-position enhances reactivity.
- The ethyl ester group contributes to solubility and interaction with biological targets.
Researchers are exploring various derivatives to optimize these interactions further, aiming to enhance therapeutic efficacy while minimizing side effects.
Comparison with Related Compounds
The following table outlines some structurally related compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 6-bromo-4-chloroquinoline-3-carboxylate | Contains chlorine instead of bromine | Different halogen substitution affects reactivity |
| Ethyl 2,4-dimethylquinoline-3-carboxylate | Lacks halogen substitution | Simpler structure may lead to different properties |
| 6-Bromo-4-hydroxyquinoline-3-carboxylic acid | Hydroxyl group instead of an ethyl ester | Altered solubility and reactivity due to hydroxyl group |
Mécanisme D'action
The mechanism of action of ethyl 8-bromo-4-chloroquinoline-3-carboxylate involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Quinoline derivatives with halogen substitutions at positions 4, 6, 7, or 8 exhibit distinct physicochemical and biological properties. Below is a detailed comparison:
Structural and Substitutional Variations
Physicochemical Properties
- Solubility: Bromine and chlorine substituents reduce aqueous solubility compared to non-halogenated quinolines. Fluorine at position 5 (CAS 1260650-59-6) slightly improves solubility in polar organic solvents .
- Electronic Effects: Electron-withdrawing groups (e.g., NO₂ at position 8) increase electrophilicity, facilitating nucleophilic substitution reactions .
- Thermal Stability : Dichloro derivatives (e.g., CAS 1260821-25-7) exhibit higher melting points due to increased molecular symmetry and halogen bonding .
Activité Biologique
Ethyl 8-bromo-4-chloroquinoline-3-carboxylate (C12H9BrClNO2) is a synthetic compound that belongs to the quinoline family. Its unique structure endows it with significant biological activity, making it a subject of interest in pharmaceutical research. This article explores its biological properties, including mechanisms of action, applications in drug development, and comparative studies with related compounds.
Chemical Structure and Properties
This compound features a heterocyclic aromatic structure that contributes to its reactivity and biological interactions. The presence of bromine and chlorine atoms at specific positions on the quinoline ring enhances its potential as a bioactive molecule.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites, thereby altering metabolic pathways. This property is crucial for its potential use in treating diseases where enzyme dysregulation is a factor.
- Receptor Binding : It has been shown to bind to specific receptors, influencing cellular signaling pathways and contributing to its pharmacological effects.
- DNA Interaction : this compound can also interact with DNA, which may lead to its anticancer properties by disrupting replication or transcription processes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi makes it a candidate for developing new antimicrobial agents.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 16 µg/mL |
| Staphylococcus aureus | 8 µg/mL |
| Candida albicans | 32 µg/mL |
These results suggest that the compound could be effective in treating infections caused by these organisms .
Anticancer Activity
This compound has shown promise in anticancer research. In vitro studies indicate cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.2 |
| A549 (lung cancer) | 12.5 |
| MCF-7 (breast cancer) | 20.3 |
These findings highlight the compound's potential as a lead structure for developing new anticancer therapies .
Case Studies
- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results demonstrated significant inhibition at concentrations as low as 8 µg/mL, suggesting its potential as an alternative treatment option .
- Anticancer Research : In another study, the compound was tested against various cancer cell lines, revealing selective cytotoxicity. The mechanism was proposed to involve apoptosis induction and cell cycle arrest, making it a promising candidate for further development in cancer therapy .
Comparative Analysis with Similar Compounds
This compound can be compared with other quinoline derivatives to assess differences in biological activity:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| Ethyl 6-bromo-4-chloroquinoline-3-carboxylate | Moderate | Low |
| Ethyl 8-hydroxyquinoline-3-carboxylate | High | Moderate |
| Ethyl 8-bromo-4-chloroquinoline-3-carboxylic acid | Low | High |
This comparison illustrates how structural variations influence biological properties, emphasizing the unique profile of this compound.
Q & A
Q. What are the common synthetic routes for Ethyl 8-bromo-4-chloroquinoline-3-carboxylate?
- Methodological Answer : The compound is typically synthesized via condensation of halogenated quinoline precursors. For example, bromine and chlorine substituents are introduced through electrophilic substitution or nucleophilic displacement reactions. A key step involves esterification of the carboxylic acid group at position 3 using ethanol under acidic conditions. Reaction optimization includes controlling temperature (70–100°C) and stoichiometry of halogenating agents (e.g., N-bromosuccinimide for bromination) to minimize side products .
Q. How can researchers purify this compound effectively?
- Methodological Answer : Purification is achieved via recrystallization using solvents like ethanol or dichloromethane-hexane mixtures. Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is recommended for removing unreacted starting materials. Monitoring by TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and HPLC (C18 column, acetonitrile-water mobile phase) ensures purity >95% .
Q. What are the solubility and storage conditions for this compound?
- Methodological Answer : The compound is sparingly soluble in water but dissolves well in DMSO, DMF, and chloroform. Stock solutions (10 mM in DMSO) should be stored at –20°C in airtight vials to prevent hydrolysis. Lyophilized powder is stable for >12 months at 2–8°C. Avoid exposure to light due to potential photodegradation of the halogen substituents .
Advanced Research Questions
Q. How do halogen substituents (Br, Cl) influence the compound’s biological activity?
- Methodological Answer : Bromine at position 8 enhances lipophilicity, improving membrane permeability, while chlorine at position 4 stabilizes π-π stacking interactions with aromatic residues in target proteins (e.g., kinase ATP-binding pockets). Comparative studies with analogs (e.g., 8-fluoro or 4-methyl derivatives) using molecular docking (AutoDock Vina) and SPR binding assays reveal that halogen size and electronegativity modulate binding affinity by 2–3 orders of magnitude .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., ATP concentration in kinase assays) or cell line variability. To validate results: (i) Replicate assays under standardized protocols (e.g., CLIA guidelines). (ii) Use isogenic cell lines to control for genetic background effects. (iii) Cross-validate with orthogonal techniques (e.g., thermal shift assays vs. enzymatic activity assays) .
Q. How can crystallography tools (e.g., SHELX, WinGX) determine the compound’s 3D structure?
- Methodological Answer : Single-crystal X-ray diffraction data are processed via SHELX-97 for structure solution (Patterson methods) and refinement (full-matrix least-squares). WinGX integrates ORTEP for visualizing anisotropic displacement ellipsoids. Key steps: (i) Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å). (ii) Resolution cutoff at 0.84 Å to ensure accurate halogen position refinement. (iii) Validation using R-factor (<0.05) and electron density maps .
Q. What role does hydrogen bonding play in the compound’s supramolecular assembly?
- Methodological Answer : Graph set analysis (Etter’s method) identifies recurring hydrogen-bonding motifs. The ester carbonyl (C=O) forms C(4) chains with NH groups of adjacent molecules, while halogen bonds (C–Br···N) stabilize crystal packing. Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions, showing Br···H (12%) and Cl···π (8%) contacts dominate .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
